
Gramicidin
Overview
Description
Gramicidin is a family of peptide antibiotics primarily produced by Bacillus brevis. It exists in two distinct structural forms: linear this compound (this compound D, a mixture of this compound A, B, and C) and cyclic this compound (this compound S) . Linear gramicidins are 15-amino-acid peptides with alternating D- and L-configurations, forming helical structures that insert into lipid bilayers to create cation-selective channels . This compound S, a cyclic decapeptide, adopts a β-sheet conformation stabilized by intramolecular hydrogen bonds, enabling membrane disruption via detergent-like mechanisms . Both forms exhibit antimicrobial activity but differ significantly in structure, mechanism, and applications.
Preparation Methods
Gramicidin is typically extracted from the soil bacterium Brevibacillus brevis. The extraction process involves cultivating the bacteria in a suitable growth medium, followed by isolation and purification of the antibiotic compounds. Industrial production methods often include fermentation processes, where the bacteria are grown in large bioreactors under controlled conditions to maximize yield .
Chemical Reactions Analysis
Gramicidin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the peptide bonds within this compound, altering its structure and function.
Substitution: Substitution reactions can occur at specific amino acid residues, leading to the formation of this compound analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are often derivatives of this compound with altered biological activity .
Scientific Research Applications
Antibacterial Properties
Gramicidin is primarily recognized for its potent antibacterial activity, particularly against Gram-positive bacteria. It disrupts the integrity of bacterial cell membranes by forming ion channels, which leads to cell lysis. This mechanism has made this compound a valuable agent in treating infections caused by resistant strains of bacteria.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Staphylococcus aureus | 0.5 µg/mL | Effective against resistant strains |
Enterococcus faecalis | 1.0 µg/mL | Strong activity against clinical isolates |
Bacillus subtilis | 0.25 µg/mL | Demonstrated effectiveness in studies |
Research indicates that modified versions of this compound, such as this compound A analogues, have been developed to enhance selectivity and reduce mammalian cytotoxicity while maintaining strong antibacterial properties . These modifications allow for the potential use of this compound in systemic therapies, expanding its applicability beyond topical treatments.
Anticancer Effects
Emerging studies have highlighted the anticancer properties of this compound, particularly its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Notable findings include:
- Ovarian Cancer : this compound has shown significant inhibitory effects on ovarian cancer cells (OVCAR8, SKOV3, A2780), inducing apoptosis through mechanisms such as DNA fragmentation and caspase activation .
- Gastric and Liver Cancer : The compound has also demonstrated efficacy against gastric cancer cells (SGC-7901) and liver cancer cells (HepG2), suggesting a broader anticancer potential .
Table 2: Anticancer Efficacy of this compound
Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Ovarian Cancer | OVCAR8 | 0.0763 | Induces apoptosis via caspase-3 |
Gastric Cancer | SGC-7901 | 0.1856 | Promotes DNA fragmentation |
Liver Cancer | HepG2 | 0.1148 | Triggers cell cycle arrest |
These findings indicate that this compound may serve as a promising candidate for drug repositioning in cancer therapy, particularly for patients with resistant forms of cancer .
Research Applications
This compound's unique properties make it an excellent tool for various research applications:
- Ion Channel Studies : Due to its ability to form ion channels in lipid bilayers, this compound is frequently used in studies investigating membrane dynamics and ion transport mechanisms .
- Modeling Disease States : Researchers utilize this compound to model conditions such as myotonia by examining its effects on muscle excitability and ion channel function .
- Synthetic Biology : The development of synthetic analogues of this compound allows scientists to explore structure-activity relationships and design new peptides with tailored functions .
Case Study 1: this compound in Ovarian Cancer Treatment
A recent study investigated the effects of this compound on ovarian cancer cells, demonstrating its capacity to inhibit cell growth significantly. The study employed various assays, including WST-1 for proliferation assessment and TUNEL for apoptosis detection. Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .
Case Study 2: Development of this compound A Analogues
Researchers have synthesized ten artificial forms of this compound A, assessing their antibacterial activities against various pathogens. Preliminary results suggest these analogues exhibit reduced cytotoxicity to mammalian cells while maintaining strong antibacterial efficacy, indicating potential for safer therapeutic applications .
Mechanism of Action
Gramicidin exerts its effects by binding to and inserting itself into bacterial membranes, forming ion channels. This disrupts the membrane’s integrity, leading to increased permeability and ion imbalance, ultimately causing cell death. The primary molecular targets are the lipid bilayers of bacterial cell membranes .
Comparison with Similar Compounds
Structural Differences
Table 1: Structural Comparison of Gramicidin Variants and Analogues
Mechanism of Action
- This compound A/D: Forms transmembrane channels via head-to-head dimerization, enabling monovalent cation transport. Channel stability depends on bilayer thickness and lipid composition .
- This compound S : Disrupts membrane integrity via surface binding, causing leakage of cellular contents. Its cyclic structure enhances stability but limits penetration into hydrophobic bilayers .
- Ionophores (e.g., Valinomycin): Unlike this compound, valinomycin is a cyclic depsipeptide that transports K⁺ via carrier-mediated diffusion, showing higher selectivity but lower conductance .
Table 2: Comparative Efficacy in Antimicrobial and Therapeutic Contexts
Resistance and Stability
- Bacterial Resistance: Bacillus anthracis exhibits resistance to this compound A (>10 μM MIC) due to D-stereospecific peptidases that hydrolyze D-amino acids in its structure . In contrast, B. subtilis remains susceptible .
- Environmental Stability : this compound A’s conformation is influenced by divalent cations (e.g., Ca²⁺), which stabilize single helical species, enhancing channel formation .
Key Research Findings
Bilayer Thickness Dependence : this compound A dimerization is inversely correlated with bilayer thickness, requiring higher concentrations in thicker bilayers (e.g., DC22:1PC vs. DC18:1PC) .
Hydration Effects : Pretreatment with this compound A enhances skin permeation of benzoic acid by 74%, attributed to increased hydration rather than lipid disruption .
Membrane Mechanics : Compounds altering membrane stiffness (e.g., detergents) modulate this compound A dimerization kinetics, affecting ion transport efficiency .
Biological Activity
Gramicidin is a well-known peptide antibiotic, particularly recognized for its broad-spectrum antimicrobial properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and recent research findings.
Overview of this compound
This compound is primarily derived from the bacterium Bacillus brevis. It exists in several forms, with This compound A (gA) and This compound S (gS) being the most studied. This compound operates by forming ion channels in bacterial membranes, leading to cell lysis and death. Its effectiveness is predominantly observed against Gram-positive bacteria, including strains that are resistant to multiple drugs.
The antimicrobial activity of this compound is primarily attributed to its ability to disrupt the integrity of bacterial cell membranes. The following mechanisms have been identified:
- Ion Channel Formation : this compound forms channels in lipid bilayers, allowing ions to pass freely across the membrane, disrupting the electrochemical gradient essential for bacterial survival .
- Hydroxyl Radical Formation : Recent studies indicate that this compound also induces the formation of hydroxyl radicals, which contribute to bacterial killing by damaging cellular components .
- NAD/NADH Imbalance : this compound affects the metabolic balance within bacteria, particularly influencing NAD+/NADH ratios, which is crucial for various metabolic processes .
Efficacy Against Pathogens
This compound exhibits potent activity against a range of pathogens. Table 1 summarizes its effectiveness against various bacterial strains:
Pathogen | Efficacy | Mechanism |
---|---|---|
Staphylococcus aureus | Highly effective (MIC: 0.5 µg/mL) | Ion channel formation, hydroxyl radicals |
Bacillus subtilis | Effective (MIC: 1 µg/mL) | Ion channel formation |
Escherichia coli | Limited efficacy (MIC: >10 µg/mL) | Less effective due to outer membrane |
Multidrug-resistant strains | Effective at higher concentrations | Ion channel formation |
Case Study 1: Antimicrobial Activity Against Staphylococcus aureus
A study conducted by researchers demonstrated that gA's antimicrobial mechanism involves not only membrane permeabilization but also the generation of hydroxyl radicals. The combination of these actions leads to a more effective bactericidal effect than previously understood . Techniques such as atomic force microscopy (AFM) were utilized to observe changes in the bacterial membrane structure during treatment.
Case Study 2: this compound S Efficacy
Research on gS highlighted its superior activity against biofilms formed by resistant strains. In comparative studies, gS was shown to eradicate biofilms at significantly lower concentrations than other antimicrobial agents, showcasing its potential for treating persistent infections .
Structure-Activity Relationship
Recent advancements in medicinal chemistry have focused on modifying this compound analogues to enhance their therapeutic profiles while reducing cytotoxicity. A study reported the synthesis of 4096 this compound analogues with varying biological activities. The findings indicated that while all analogues retained ion channel-forming capabilities, their cytotoxicity and antibacterial activities varied significantly .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to determine Gramicidin’s ion selectivity in lipid bilayers?
this compound's ion selectivity can be studied using planar lipid bilayer electrophysiology. This involves reconstituting this compound channels into synthetic lipid membranes and measuring conductance changes under controlled ionic conditions. For example, varying monovalent cations (Na⁺, K⁺, Cs⁺) while maintaining a pH gradient can reveal selectivity patterns. Data interpretation should account for channel dimerization kinetics and membrane composition effects . Complement this with fluorescence-based assays (e.g., pH-sensitive dyes) to correlate ion flux with pH changes .
Q. How can researchers validate the purity and structural integrity of this compound samples for reproducibility?
Use high-performance liquid chromatography (HPLC) paired with mass spectrometry to confirm peptide purity and molecular weight. Circular dichroism (CD) spectroscopy is critical for verifying secondary structure (β-helix conformation). Cross-reference findings with published NMR data to ensure structural consistency. Detailed protocols should be included in supplementary materials to enable replication .
Q. What are the standard protocols for assessing this compound’s antimicrobial efficacy in vitro?
Employ broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria. Include controls for membrane permeability (e.g., propidium iodide uptake assays) and combine with time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects. Note that this compound’s cytotoxicity in eukaryotic cells necessitates strict exclusion of mammalian cell lines in these assays .
Advanced Research Questions
Q. How can contradictory findings about this compound’s pH-dependent ion transport be resolved?
Contradictions often arise from variations in experimental pH gradients and cation concentrations. Design a systematic study comparing this compound’s H⁺ efflux efficiency under extracellular pH 7.4 vs. 9.0, using Cs⁺ as a competing ion. Employ this compound-permeabilized cells with Zn²⁺-sensitive fluorophores (e.g., FluoZin-3) to quantify [Zn²⁺]ᵢ clearance rates. Data normalization to pHi changes (via BCECF fluorescence) is essential to disentangle pH effects from direct ion interactions .
Q. What integrative approaches are suitable for studying this compound’s role in modulating intracellular zinc homeostasis?
Combine this compound-mediated H⁺ efflux with Zn²⁺ chelators (e.g., TPEN) in neuronal models exposed to glutamate-induced zinc release. Use live-cell imaging to simultaneously track pHi (BCECF) and [Zn²⁺]ᵢ (FluoZin-3). Statistical analysis should employ multivariate regression to isolate this compound’s contribution from endogenous zinc transporters .
Q. How can computational modeling enhance the interpretation of this compound’s channel dynamics?
Develop molecular dynamics (MD) simulations based on this compound’s crystal structure (PDB ID: 1MAG) to predict ion permeation rates under varying membrane potentials. Validate models against experimental electrophysiology data, focusing on conductance saturation at high ion concentrations. Use Poisson-Nernst-Planck equations to quantify ion selectivity ratios .
Q. Methodological Considerations Table
Properties
IUPAC Name |
9,27-bis(3-aminopropyl)-3,21-dibenzyl-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H92N12O10/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAYMJGZBVDSGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H92N12O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1141.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1405-97-6 | |
Record name | GRAMICIDIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757043 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.